Benzyl 4-(benzyloxy)-1-methyl-7-phenoxyisoquinoline-3-carboxylate
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Overview
Description
Benzyl 4-(benzyloxy)-1-methyl-7-phenoxyisoquinoline-3-carboxylate is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(benzyloxy)-1-methyl-7-phenoxyisoquinoline-3-carboxylate typically involves multiple steps, including the formation of the isoquinoline core, the introduction of the benzyloxy and phenoxy groups, and the esterification of the carboxylate group. Common synthetic routes may include:
Formation of Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of Benzyloxy and Phenoxy Groups: These groups can be introduced through nucleophilic substitution reactions, where benzyl alcohol and phenol react with appropriate leaving groups on the isoquinoline core.
Esterification: The carboxylate group can be esterified using benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Benzyl 4-(benzyloxy)-1-methyl-7-phenoxyisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-(benzyloxy)-1-methyl-7-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-(benzyloxy)-1-methylisoquinoline-3-carboxylate
- Benzyl 4-(benzyloxy)-7-phenoxyisoquinoline-3-carboxylate
- Benzyl 1-methyl-7-phenoxyisoquinoline-3-carboxylate
Uniqueness
Benzyl 4-(benzyloxy)-1-methyl-7-phenoxyisoquinoline-3-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of benzyloxy, phenoxy, and carboxylate groups on the isoquinoline core makes it a versatile compound for various applications.
Properties
Molecular Formula |
C31H25NO4 |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
benzyl 1-methyl-7-phenoxy-4-phenylmethoxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C31H25NO4/c1-22-28-19-26(36-25-15-9-4-10-16-25)17-18-27(28)30(34-20-23-11-5-2-6-12-23)29(32-22)31(33)35-21-24-13-7-3-8-14-24/h2-19H,20-21H2,1H3 |
InChI Key |
UAIITNZVNVTTMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=C(C(=N1)C(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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